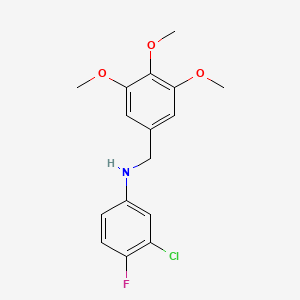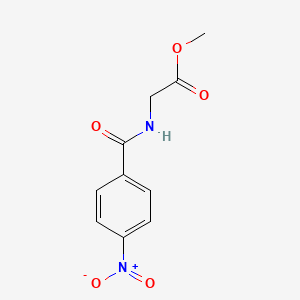
(3-chloro-4-fluorophenyl)(3,4,5-trimethoxybenzyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3-chloro-4-fluorophenyl)(3,4,5-trimethoxybenzyl)amine is a synthetic compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. This compound is also known as TFB-TMBA and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of (3-chloro-4-fluorophenyl)(3,4,5-trimethoxybenzyl)amine is not fully understood. However, it has been proposed that this compound may exert its anticancer activity by inhibiting the activity of certain enzymes involved in cell growth and division. It may also induce apoptosis by activating certain signaling pathways.
Biochemical and physiological effects:
Studies have shown that (3-chloro-4-fluorophenyl)(3,4,5-trimethoxybenzyl)amine has biochemical and physiological effects on cancer cells, fungi, and viruses. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes. It has also been shown to inhibit the growth of fungi and viruses.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (3-chloro-4-fluorophenyl)(3,4,5-trimethoxybenzyl)amine in lab experiments include its potential anticancer, antifungal, and antiviral activities. However, the limitations of using this compound include its toxicity and potential side effects. Careful consideration should be given to the dosage and administration of this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of (3-chloro-4-fluorophenyl)(3,4,5-trimethoxybenzyl)amine. One potential direction is the development of new derivatives of this compound with improved efficacy and reduced toxicity. Another direction is the investigation of the mechanism of action of this compound and its potential targets in cancer cells, fungi, and viruses. Further studies are also needed to evaluate the safety and efficacy of this compound in preclinical and clinical trials.
In conclusion, (3-chloro-4-fluorophenyl)(3,4,5-trimethoxybenzyl)amine is a synthetic compound that has potential applications in medicinal chemistry. It has been reported to have anticancer, antifungal, and antiviral activities, and its mechanism of action is not fully understood. Further studies are needed to explore the potential of this compound and its derivatives in the treatment of various diseases.
Synthesemethoden
The synthesis of (3-chloro-4-fluorophenyl)(3,4,5-trimethoxybenzyl)amine has been reported using different methods. One of the most commonly used methods involves the reaction of 3,4,5-trimethoxybenzyl chloride with 3-chloro-4-fluoroaniline in the presence of a base such as potassium carbonate. The reaction mixture is then heated under reflux for a few hours, and the product is obtained by filtration and purification.
Wissenschaftliche Forschungsanwendungen
The compound (3-chloro-4-fluorophenyl)(3,4,5-trimethoxybenzyl)amine has been studied for its potential applications in medicinal chemistry. It has been reported to have anticancer, antifungal, and antiviral activities. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been found to inhibit the growth of fungi and viruses.
Eigenschaften
IUPAC Name |
3-chloro-4-fluoro-N-[(3,4,5-trimethoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFNO3/c1-20-14-6-10(7-15(21-2)16(14)22-3)9-19-11-4-5-13(18)12(17)8-11/h4-8,19H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKIMODGXYGJMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-fluoro-N-[(3,4,5-trimethoxyphenyl)methyl]aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-4-[(1-naphthylamino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5876324.png)
![1-{[4-(benzyloxy)-3-methoxyphenyl]carbonothioyl}pyrrolidine](/img/structure/B5876330.png)
![N-{3-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetamide](/img/structure/B5876340.png)

![N'~1~,N'~3~-bis({[(4-chlorophenyl)amino]carbonyl}oxy)propanediimidamide](/img/structure/B5876352.png)
![2-[(2,6-dichlorobenzyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5876358.png)






![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]piperidine](/img/structure/B5876411.png)
![4,4'-(1,4-butanediyldinitrilo)bis(1,1,1-trifluoro-2,3-pentanedione) 3,3'-bis[(4-methylphenyl)hydrazone]](/img/structure/B5876418.png)